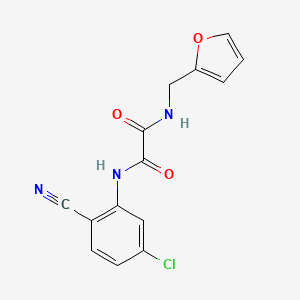

N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide

描述

N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 5-chloro-2-cyanophenyl group attached to one nitrogen atom and a furan-2-ylmethyl group on the other. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for its role in modulating biological activity through variations in substituent chemistry.

属性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h1-6H,8H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNJLVXUHFGSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting 5-chloro-2-cyanophenylamine with oxalyl chloride in an inert solvent such as dichloromethane.

Step 2: Addition of furan-2-ylmethylamine to the reaction mixture to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.

作用机制

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The furan ring can participate in π-π stacking interactions, enhancing the binding affinity.

相似化合物的比较

Key Observations:

- Substituent Impact on Activity: Antiviral Activity: Compound 13’s thiazole and piperidine substituents likely enhance hydrophobic interactions with viral targets, as evidenced by its HIV entry inhibition . Flavoring Applications: S336’s dimethoxybenzyl and pyridyl groups contribute to its umami-enhancing properties, while the target compound’s chloro-cyanophenyl group may alter solubility or receptor binding .

- Metabolic and Safety Profiles: S336 and related flavoring agents (e.g., FEMA 4233) exhibit high NOEL values (100 mg/kg/day), indicating low acute toxicity. The target compound’s cyano group may introduce different metabolic pathways (e.g., hydrolysis to amides or cyanate) compared to methoxy or alkyl substituents .

生物活性

N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 5-chloro-2-cyanophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis, utilizing solvents such as dichloromethane. The overall reaction can be summarized as follows:

- Preparation of Intermediate : 5-chloro-2-cyanophenylamine reacts with oxalyl chloride.

- Formation of Final Product : The intermediate is then reacted with furan-2-ylmethylamine.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 303.70 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClN3O3 |

| Molecular Weight | 303.70 g/mol |

| CAS Number | 899978-46-2 |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

For example, a study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cells, indicating potent activity against tumor growth .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In animal models, it was found to reduce inflammatory markers and cytokine levels significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The chloro and nitrile groups contribute to hydrogen bonding and other interactions with active sites, while the furan ring facilitates π-π stacking interactions, enhancing binding affinity .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound in a xenograft model of head and neck cancer. The results demonstrated significant tumor growth inhibition compared to control groups, supporting further investigation into its clinical applications .

Anti-inflammatory Study

In another study focusing on inflammatory responses, the compound was administered to mice subjected to induced inflammation. Results indicated a marked reduction in swelling and pain, alongside decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。